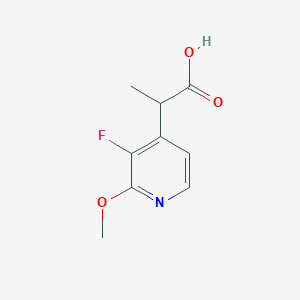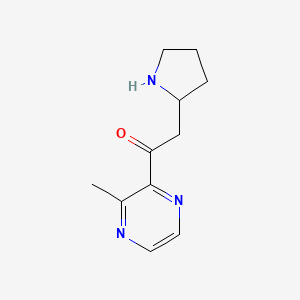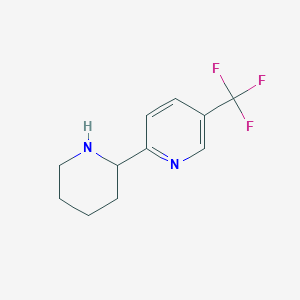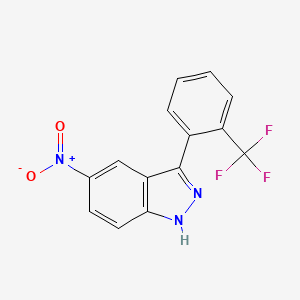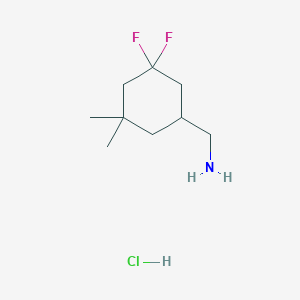
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile, also known by its IUPAC name 1- [4-fluoro-3-(trifluoromethyl)phenyl]ethanone , has the molecular formula C9H6F4O. Its molecular weight is approximately 206.14 g/mol . This compound belongs to the class of cyclobutanecarbonitriles and contains both fluorine and trifluoromethyl groups.
Preparation Methods
The synthetic route for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile involves the following steps:
Acylation Reaction: Start with 4-fluoroacetophenone, which reacts with trifluoroacetic anhydride to form the corresponding acylated intermediate.
Cyclobutanecarbonitrile Formation: The acylated intermediate undergoes a cyclization reaction using sodium cyanide (NaCN) as the nucleophile to yield this compound.
Industrial production methods typically involve scaled-up versions of these synthetic steps, ensuring high purity and yield.
Chemical Reactions Analysis
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can participate in various chemical reactions:
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Oxidation: Oxidation of the alcohol or alkane moiety can lead to different products.
Common reagents include reducing agents (such as lithium aluminum hydride), nucleophiles (like Grignard reagents), and oxidizing agents (such as potassium permanganate).
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Materials Science: It may serve as a building block for designing novel materials.
Agrochemicals: Its properties could be relevant for crop protection.
Mechanism of Action
The exact mechanism of action remains an active area of research. its trifluoromethyl and phenyl moieties suggest interactions with biological targets, possibly affecting enzymatic processes or receptor binding.
Comparison with Similar Compounds
While 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is relatively unique, similar compounds include 4-(trifluoromethyl)phenol and 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one . These related structures share some features but differ in functional groups and ring sizes.
Properties
Molecular Formula |
C12H9F4N |
|---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9F4N/c13-10-3-2-8(6-9(10)12(14,15)16)11(7-17)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
XGDBXTRAVRDSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


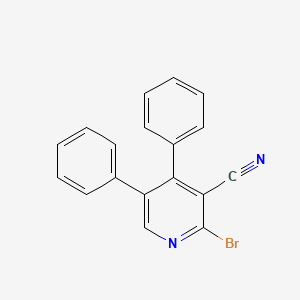
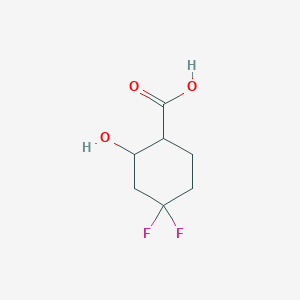

![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
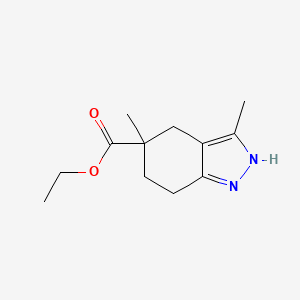
![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
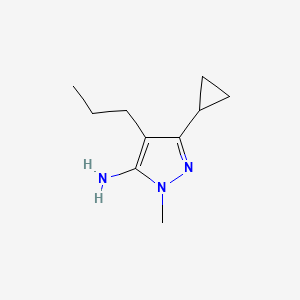
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
